molecular formula C9H18N2O4 B6618737 tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate CAS No. 1790603-71-2

tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate

Cat. No. B6618737
CAS RN: 1790603-71-2
M. Wt: 218.25 g/mol
InChI Key: LMQXHHVELJHLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate, commonly referred to as TBEC, is an organic compound that is used in a variety of scientific research applications. TBEC is a highly versatile compound that is used in a variety of laboratory experiments and research studies. TBEC has a wide range of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers.

Scientific Research Applications

TBEC is a highly versatile compound that has a wide range of applications in scientific research. TBEC has been used in a variety of experiments and studies, including studies on the effects of drugs on the brain, the effects of environmental toxins on human health, and the effects of various compounds on the growth and development of plants. TBEC has also been used in studies on the effects of various compounds on the immune system, and the effects of various compounds on the development of cancer cells.

Mechanism of Action

TBEC works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that is responsible for transmitting signals between neurons in the brain. When TBEC inhibits acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which has a variety of effects on the brain, including increased alertness and improved cognition.
Biochemical and Physiological Effects
TBEC has a wide range of biochemical and physiological effects. TBEC has been shown to increase alertness and improve cognition in humans. TBEC has also been shown to increase the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. TBEC has also been shown to increase the release of serotonin, a neurotransmitter that is responsible for feelings of happiness and well-being. TBEC has also been shown to increase the release of norepinephrine, a neurotransmitter that is responsible for arousal and alertness.

Advantages and Limitations for Lab Experiments

The main advantage of using TBEC in laboratory experiments is that it is a highly versatile compound that has a wide range of biochemical and physiological effects. TBEC is also relatively easy to synthesize and is relatively stable in solution. However, TBEC can be toxic in high concentrations, and it can be difficult to control the concentration of TBEC in laboratory experiments.

Future Directions

There are a number of potential future directions for TBEC. One potential future direction is to use TBEC in studies on the effects of various compounds on the development of cancer cells. Another potential future direction is to use TBEC in studies on the effects of various compounds on the immune system. Additionally, TBEC could be used in studies on the effects of environmental toxins on human health. Finally, TBEC could be used in studies on the effects of drugs on the brain.

Synthesis Methods

TBEC is synthesized through a reaction between tert-butyl isocyanate and 2-aminoethyl methoxycarbamate. This reaction occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The product of this reaction is a white, crystalline solid that is soluble in water and other organic solvents.

properties

IUPAC Name

tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQXHHVELJHLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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